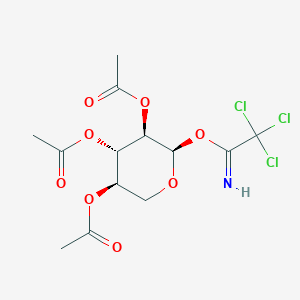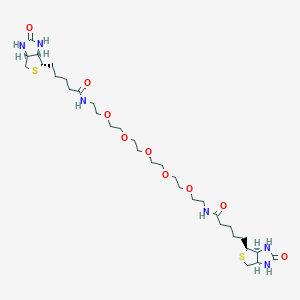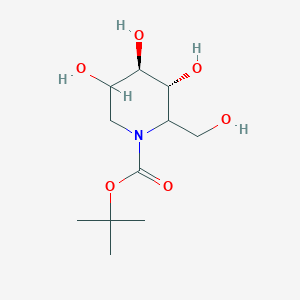
tert-Butyl (3R,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine derivatives are a class of organic compounds with a six-membered ring containing one nitrogen atom . They are widely used in the synthesis of pharmaceuticals and fine chemicals .
Synthesis Analysis
The synthesis of piperidine derivatives often involves the reaction of a suitable precursor with a nitrogen source . The specific synthesis route would depend on the structure of the desired product .Molecular Structure Analysis
The molecular structure of a piperidine derivative can be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including substitution, addition, and elimination reactions . The specific reactions would depend on the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a piperidine derivative, such as its melting point, boiling point, and solubility, can be predicted based on its structure . Experimental determination of these properties is also possible .Applications De Recherche Scientifique
Pharmaceutical Reference Standards
N-Boc-1,5-imino-D-glucitol: is used as a high-quality reference standard in pharmaceutical testing . Reference standards are crucial for ensuring the identity, quality, purity, and potency of pharmaceutical products. They serve as benchmarks for analytical methods used to assess drug substances and products.
Enantioselective Synthesis
The compound is involved in enantioselective methodologies, particularly in reactions with N-carbamoyl-imines . Enantioselective synthesis is vital for creating compounds with specific configurations, which is essential in drug development to achieve the desired biological activity.
Therapeutic Applications
It has been noted for its therapeutic properties and is utilized in the treatment of various diseases . The specific therapeutic applications can range from experimental treatments to more established uses in managing certain health conditions.
Nucleophilic Addition Reactions
The compound is used in studies involving nucleophilic addition to carbon–nitrogen double bonds (imines), which is a common strategy for synthesizing amine derivatives . This is particularly important in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl (3R,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO6/c1-11(2,3)18-10(17)12-4-7(14)9(16)8(15)6(12)5-13/h6-9,13-16H,4-5H2,1-3H3/t6?,7?,8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBFXYKSDYOKTK-GEPGNKONSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C(C1CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC([C@H]([C@@H](C1CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747190 |
Source


|
| Record name | tert-Butyl (3R,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3R,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate | |
CAS RN |
122371-65-7 |
Source


|
| Record name | tert-Butyl (3R,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


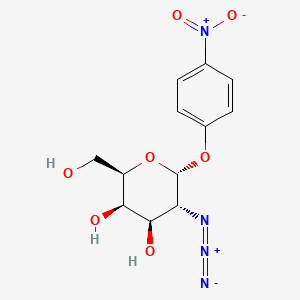
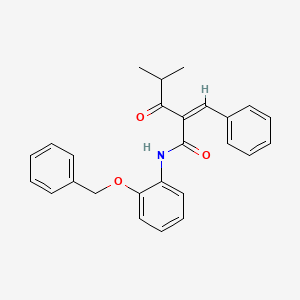
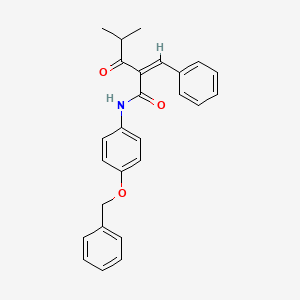

![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B1140098.png)


![2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1140102.png)
